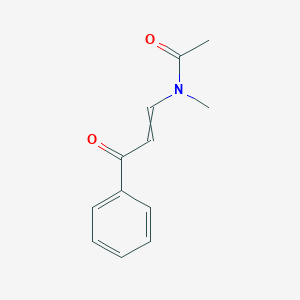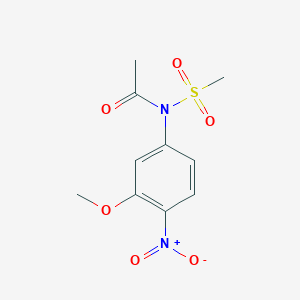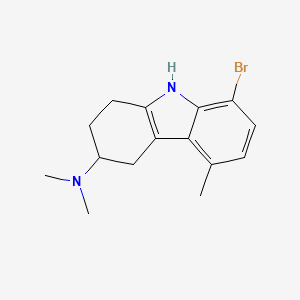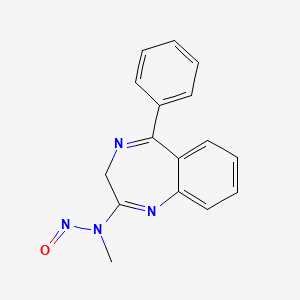
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is an organic compound with a unique structure that includes a phenyl group and an enone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide can be synthesized through a multi-step process. One common method involves the reaction of N-methylacetamide with 3-oxo-3-phenylprop-1-en-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s enone moiety allows it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
- 3-methyl-1-[(1E)-3-oxo-3-phenyl-1-propenyl]pyridinium chloride
Uniqueness
N-Methyl-N-(3-oxo-3-phenylprop-1-en-1-yl)acetamide is unique due to its specific structural features, such as the enone moiety and the phenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .
Eigenschaften
CAS-Nummer |
61071-44-1 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-methyl-N-(3-oxo-3-phenylprop-1-enyl)acetamide |
InChI |
InChI=1S/C12H13NO2/c1-10(14)13(2)9-8-12(15)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI-Schlüssel |
SPQUCXWVFOIRAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C=CC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)

![3,6-Diphenyl-4-(pyridin-2-yl)-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14602387.png)


![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-methylbenzene](/img/structure/B14602420.png)



![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
